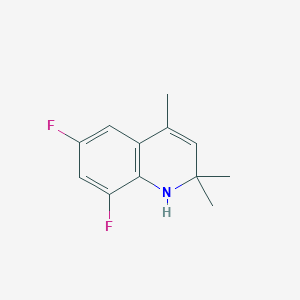
6,8-二氟-2,2,4-三甲基-1,2-二氢喹啉
描述
6,8-Difluoro-2,2,4-trimethyl-1,2-dihydro-quinoline is a useful research compound. Its molecular formula is C12H13F2N and its molecular weight is 209.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6,8-Difluoro-2,2,4-trimethyl-1,2-dihydro-quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6,8-Difluoro-2,2,4-trimethyl-1,2-dihydro-quinoline including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
医药:抗菌剂
6,8-二氟-2,2,4-三甲基-1,2-二氢喹啉: 正在探索其在创造新型抗菌剂方面的潜在用途 . 氟原子的引入可以增强喹啉衍生物的生物活性。这些化合物因其对多种细菌菌株的功效而受到研究,有可能导致新型抗生素的开发。
农业:杀虫剂和除草剂
在农业领域,该化合物的衍生物正在被研究用于杀虫剂和除草剂 . 目标是开发出在更低浓度下更有效的产品,减少对环境的影响,同时保持或改善作物保护。
液晶:显示技术
6,8-二氟-2,2,4-三甲基-1,2-二氢喹啉的结构特性使其成为液晶技术的候选材料 . 研究集中在利用这些化合物开发先进的显示技术,有可能提供更好的性能和能效。
酶抑制:药物开发
该化合物也因其在酶抑制方面的作用而受到研究,这在药物开发中至关重要 . 通过抑制特定的酶,研究人员可以针对不同疾病的分子水平,从而创造出具有更少副作用的靶向治疗。
抗肿瘤活性:癌症治疗
喹啉衍生物的抗肿瘤活性使其在癌症研究中备受关注 . 科学家正在研究这些化合物抑制癌细胞生长的潜力,旨在开发比现有化疗药物更有效且毒性更小的治疗方法。
心脏病治疗:心血管药物
正在进行关于喹啉化合物在治疗心脏病方面的应用研究 . 重点是开发能够通过调节细胞水平的心脏功能来治疗心力衰竭和心律不齐等疾病的药物。
生化分析
Biochemical Properties
6,8-Difluoro-2,2,4-trimethyl-1,2-dihydro-quinoline plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific active sites, leading to conformational changes that alter the protein’s function . Additionally, 6,8-Difluoro-2,2,4-trimethyl-1,2-dihydro-quinoline can form complexes with biomolecules, further modulating their activity.
Cellular Effects
The effects of 6,8-Difluoro-2,2,4-trimethyl-1,2-dihydro-quinoline on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, the compound can activate or inhibit specific signaling cascades, resulting in altered cellular responses. In some cases, 6,8-Difluoro-2,2,4-trimethyl-1,2-dihydro-quinoline has been found to induce apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent .
Molecular Mechanism
At the molecular level, 6,8-Difluoro-2,2,4-trimethyl-1,2-dihydro-quinoline exerts its effects through various mechanisms. It can bind to enzymes, either inhibiting or activating them, depending on the context. This binding often involves interactions with specific amino acid residues in the enzyme’s active site, leading to changes in enzyme activity. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6,8-Difluoro-2,2,4-trimethyl-1,2-dihydro-quinoline can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 6,8-Difluoro-2,2,4-trimethyl-1,2-dihydro-quinoline remains stable under specific conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound has been associated with sustained changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 6,8-Difluoro-2,2,4-trimethyl-1,2-dihydro-quinoline vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, it can induce toxic or adverse effects, including cellular damage or organ toxicity. Threshold effects have been observed, where the compound’s impact on biological systems changes significantly at specific dosage levels .
Metabolic Pathways
6,8-Difluoro-2,2,4-trimethyl-1,2-dihydro-quinoline is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, influencing the overall metabolic flux. The compound’s presence can lead to changes in metabolite levels, affecting the balance of metabolic processes. For example, it may inhibit key enzymes in glycolysis or the citric acid cycle, leading to altered energy production and utilization .
Transport and Distribution
Within cells and tissues, 6,8-Difluoro-2,2,4-trimethyl-1,2-dihydro-quinoline is transported and distributed through various mechanisms. It can interact with transporters or binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. For instance, its distribution in the cytoplasm or nucleus can affect its interactions with target biomolecules .
Subcellular Localization
The subcellular localization of 6,8-Difluoro-2,2,4-trimethyl-1,2-dihydro-quinoline is an important factor in determining its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its presence in the mitochondria, for example, can influence mitochondrial function and energy production. Similarly, localization in the nucleus can affect gene expression and cellular responses .
属性
IUPAC Name |
6,8-difluoro-2,2,4-trimethyl-1H-quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2N/c1-7-6-12(2,3)15-11-9(7)4-8(13)5-10(11)14/h4-6,15H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRLLYIALIGRLDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(NC2=C1C=C(C=C2F)F)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


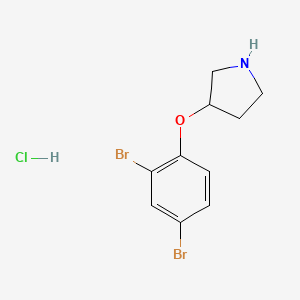
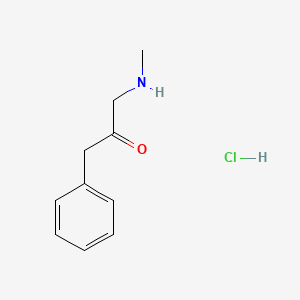
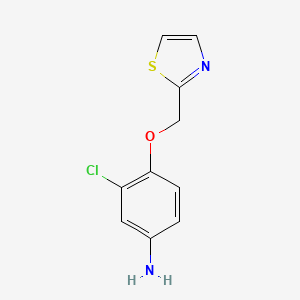
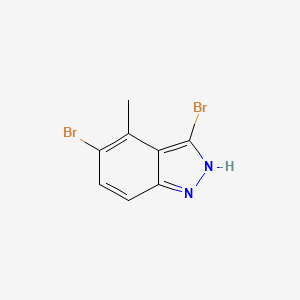
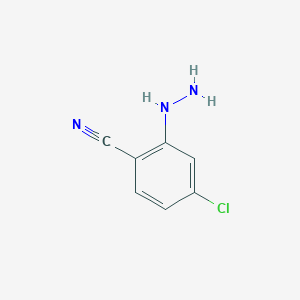
![3,4-Dihydro-2H-benzo[b][1,4]oxazine-7-carbonitrile](/img/structure/B1464739.png)
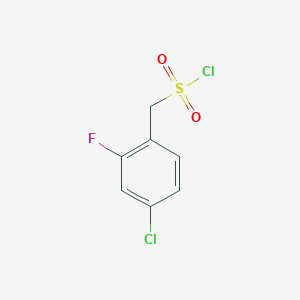
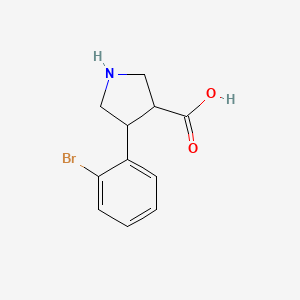
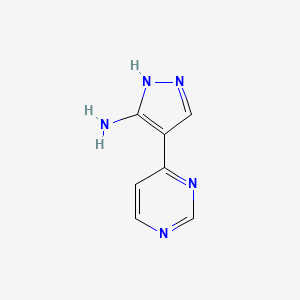
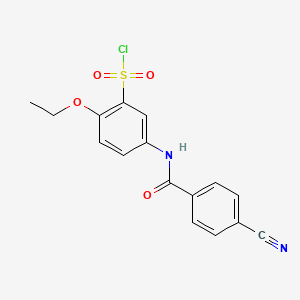
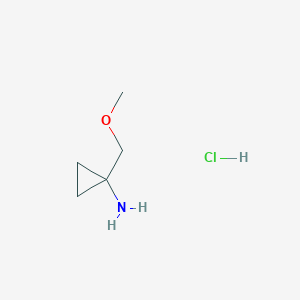
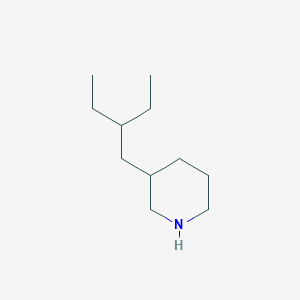
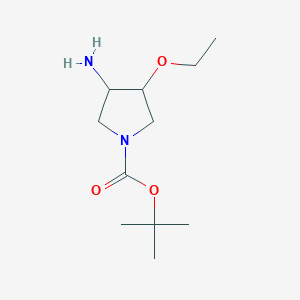
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanamine](/img/structure/B1464753.png)
